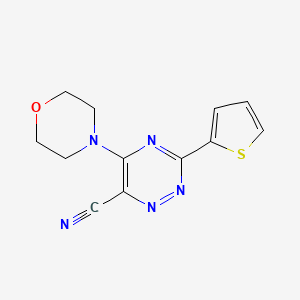

5-Morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

One study focuses on the solvent-free reactions of 1,2,4-triazine-5-carbonitriles, showcasing pathways like aza-Diels–Alder reactions and unexpected decyanation. This highlights the compound's potential in synthetic organic chemistry for creating novel structures and materials under environmentally friendly conditions (Kopchuk et al., 2017).

Chemosensors for Metal Ions

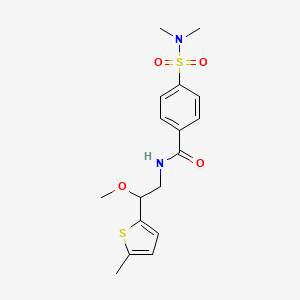

Another area of application is in the development of chemosensors . A study designed and synthesized new functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines for the selective recognition of highly toxic Pd2+ ions. These compounds, closely related in structure and function to 5-Morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile, demonstrate the chemical's potential in environmental monitoring and safety applications (Shally et al., 2020).

Heterocyclic Compound Synthesis

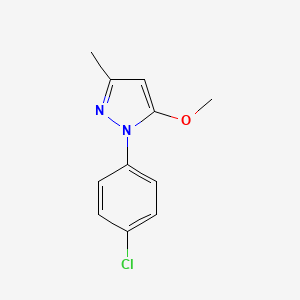

Research on heterocyclic compound synthesis using derivatives of 1,2,4-triazine shows the versatility of these compounds in generating new pharmaceuticals and agrochemicals. For instance, the synthesis of aminoiminopyrimidine derivatives from 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline- 2-carbonitrile offers insights into creating compounds with potential biological activities (El-Dean et al., 2010).

Antimicrobial Activities

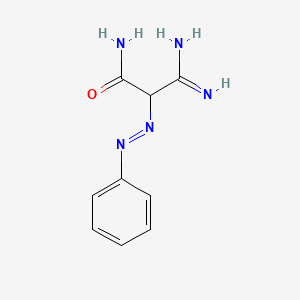

The synthesis and study of 1,2,4-triazole derivatives show the potential antimicrobial activities of such compounds. This research suggests that 5-Morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile could serve as a starting point for developing new antimicrobial agents with significant efficacy against various microorganisms (Bektaş et al., 2007).

Biological and Pharmaceutical Research

In biological and pharmaceutical research, triazine derivatives have shown promise as inhibitors of human cysteine cathepsins, with potential implications in cancer therapy and other diseases. The synthesis of 2,4,6-trisubstituted 1,3,5-triazines as reversible inhibitors showcases the therapeutic potential of compounds within this class, including the specific chemical (Tber et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 5-Morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile is QcrB, a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .

Mode of Action

5-Morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile interacts with its target, QcrB, and inhibits its function . This inhibition disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, thereby affecting the oxygen-dependent respiration process .

Biochemical Pathways

The inhibition of QcrB affects the electron transport chain, specifically the bc1-aa3-type cytochrome c oxidase complex. This complex is a key component of the electron transport chain, and its disruption leads to a decrease in ATP production, affecting the energy metabolism of the cell .

Pharmacokinetics

It has been shown to have potent whole cell activity against mycobacterium tuberculosis strain h37rv

Result of Action

The inhibition of the bc1-aa3-type cytochrome c oxidase complex by 5-Morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile leads to a decrease in ATP production . This can result in the death of the cell due to energy deprivation .

Eigenschaften

IUPAC Name |

5-morpholin-4-yl-3-thiophen-2-yl-1,2,4-triazine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5OS/c13-8-9-12(17-3-5-18-6-4-17)14-11(16-15-9)10-2-1-7-19-10/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENRFNMXDYXBTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=NC(=N2)C3=CC=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2977077.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2977090.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide](/img/structure/B2977094.png)

![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2977095.png)